molecular formula C17H14BrN3OS2 B11103366 5-methyl-1,3,4-thiadiazol-2-yl 3-bromo-N-(4-methoxyphenyl)benzenecarbimidothioate

5-methyl-1,3,4-thiadiazol-2-yl 3-bromo-N-(4-methoxyphenyl)benzenecarbimidothioate

Cat. No.: B11103366
M. Wt: 420.4 g/mol
InChI Key: LQHLFSPGIQERAG-UHFFFAOYSA-N
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Description

5-methyl-1,3,4-thiadiazol-2-yl 3-bromo-N-(4-methoxyphenyl)benzenecarbimidothioate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound combines the structural features of thiadiazole and benzenecarbimidothioate, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1,3,4-thiadiazol-2-yl 3-bromo-N-(4-methoxyphenyl)benzenecarbimidothioate typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms a hydrazinecarbothioamide intermediate, which cyclizes to form the thiadiazole ring.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with 4-methoxyphenyl isothiocyanate under basic conditions to form the desired benzenecarbimidothioate compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, leading to the formation of amines or thiols.

    Substitution: The bromine atom in the benzene ring can be substituted by nucleophiles such as amines or thiols, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-1,3,4-thiadiazol-2-yl 3-bromo-N-(4-methoxyphenyl)benzenecarbimidothioate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicine, the compound’s potential anticancer properties are of significant interest. Thiadiazole derivatives have been shown to inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its applications in the field of materials science are still being explored.

Mechanism of Action

The mechanism of action of 5-methyl-1,3,4-thiadiazol-2-yl 3-bromo-N-(4-methoxyphenyl)benzenecarbimidothioate involves its interaction with cellular targets such as enzymes and DNA. The thiadiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A simpler derivative with similar biological activities but lacking the additional functional groups present in the target compound.

    Benzimidazole: Another heterocyclic compound with antimicrobial and anticancer properties.

    Thiazole: A structurally related compound with a sulfur and nitrogen-containing ring, known for its diverse biological activities.

Uniqueness

The uniqueness of 5-methyl-1,3,4-thiadiazol-2-yl 3-bromo-N-(4-methoxyphenyl)benzenecarbimidothioate lies in its combination of the thiadiazole ring with the brominated benzene and methoxyphenyl groups. This structural complexity enhances its potential interactions with biological targets, making it a more versatile compound for various applications.

Properties

Molecular Formula

C17H14BrN3OS2

Molecular Weight

420.4 g/mol

IUPAC Name

(5-methyl-1,3,4-thiadiazol-2-yl) 3-bromo-N-(4-methoxyphenyl)benzenecarboximidothioate

InChI

InChI=1S/C17H14BrN3OS2/c1-11-20-21-17(23-11)24-16(12-4-3-5-13(18)10-12)19-14-6-8-15(22-2)9-7-14/h3-10H,1-2H3

InChI Key

LQHLFSPGIQERAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC(=NC2=CC=C(C=C2)OC)C3=CC(=CC=C3)Br

Origin of Product

United States

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